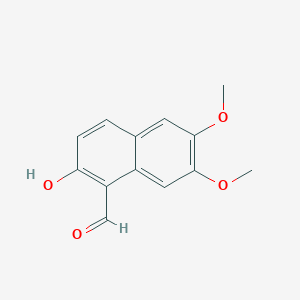![molecular formula C8H9Cl2N3 B15232207 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of radical reactions to achieve the desired functionalization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
化学反応の分析
Types of Reactions
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of a functional group with another, often using transition metal catalysis.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies often use reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Transition metal catalysts like palladium or copper are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to various biological outcomes .
類似化合物との比較
Similar Compounds
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride: Similar in structure but with a different position of the chlorine atom.
(2-Chloropyridin-4-yl)methanamine hydrochloride: Another related compound with a different core structure.
Uniqueness
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H9Cl2N3 |
|---|---|
分子量 |
218.08 g/mol |
IUPAC名 |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClN3.ClH/c9-6-1-2-12-5-7(4-10)11-8(12)3-6;/h1-3,5H,4,10H2;1H |
InChIキー |
WLVOIMXQZSCQGS-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=C(N=C2C=C1Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


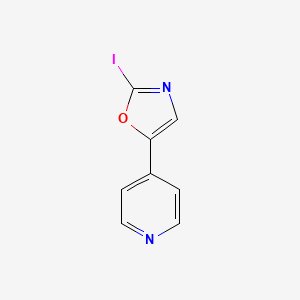


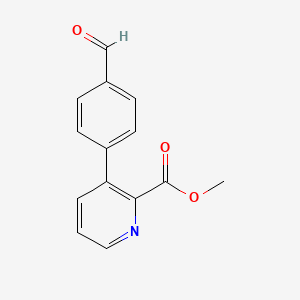
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)

![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)

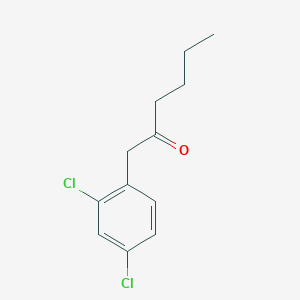
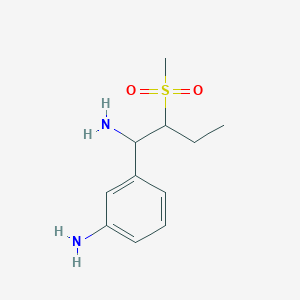
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)

![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)
